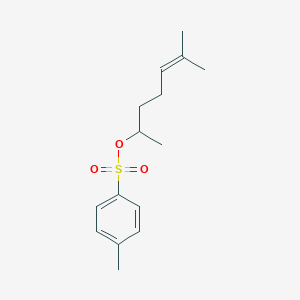
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is an organic compound with the molecular formula C15H22O3S It is a sulfonate ester derived from 4-methylbenzenesulfonic acid and 1,5-dimethyl-4-hexenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate typically involves the esterification of 4-methylbenzenesulfonic acid with 1,5-dimethyl-4-hexenol. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the sulfonate ester. The reaction conditions often include refluxing the reactants in an organic solvent like dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction of the starting materials. The product is then purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonate ester to alcohols or other reduced forms.
Substitution: The sulfonate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new esters or ethers.
科学的研究の応用
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets and pathways. The sulfonate group can participate in various chemical reactions, leading to the formation of active intermediates that exert biological or chemical effects. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Benzene, 1-(1,5-dimethyl-4-hexenyl)-4-methyl-: Similar structure but lacks the sulfonate group.
Dodecyl 4-methylbenzenesulfonate: Similar sulfonate ester but with a different alkyl chain.
Uniqueness
1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate1,5-Dimethyl-4-hexenyl 4-methylbenzenesulfonate is unique due to its specific combination of a sulfonate ester with a 1,5-dimethyl-4-hexenyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.
特性
CAS番号 |
4582-61-0 |
|---|---|
分子式 |
C15H22O3S |
分子量 |
282.4 g/mol |
IUPAC名 |
6-methylhept-5-en-2-yl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C15H22O3S/c1-12(2)6-5-7-14(4)18-19(16,17)15-10-8-13(3)9-11-15/h6,8-11,14H,5,7H2,1-4H3 |
InChIキー |
YQUVVXHOSZUKBR-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
正規SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC(C)CCC=C(C)C |
同義語 |
6-Methyl-5-hepten-2-ol p-Toluenesulfonate; 6-Methy-5-hepten-2-ol 2-(4-Methylbenzenesulfonate) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















